molecular formula C23H27ClN4O2 B6488878 4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894028-04-7

4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B6488878
CAS No.: 894028-04-7
M. Wt: 426.9 g/mol
InChI Key: NLAKHXIEXNUFGH-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a chemical compound supplied for research and development purposes. It is provided with a minimum purity of 90% and is identified by CAS Number 894028-04-7 . The compound has a molecular formula of C 23 H 27 ClN 4 O 2 and a molecular weight of 426.94 g/mol . While the specific biological targets and detailed mechanisms of action for this exact molecule are not well-documented in the publicly available literature, its core structure provides insights into its potential research value. The compound features a piperazine-1-carboxamide scaffold, which is a privileged structure in medicinal chemistry known to exhibit affinity for a variety of biological targets . Related piperazine carboxamide derivatives have been investigated as inhibitors for enzymes such as Leishmania CYP51 and CYP5122A1, which are involved in sterol biosynthesis in parasites . Other structurally similar compounds containing a 2-chlorophenyl-substituted piperazine moiety have been designed and discovered as potent renin inhibitors for cardiovascular research . This product is intended for research applications such as in vitro screening assays, hit-to-lead optimization studies, and as a building block in medicinal chemistry programs. It is offered in various quantities to suit laboratory-scale experiments. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O2/c1-16-7-8-19(13-17(16)2)28-15-18(14-22(28)29)25-23(30)27-11-9-26(10-12-27)21-6-4-3-5-20(21)24/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAKHXIEXNUFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a member of the piperazine class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}

This structure includes a piperazine ring, a chlorophenyl group, and a pyrrolidine moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Receptor Interaction : Many piperazine derivatives act as ligands for neurotransmitter receptors, including dopamine and serotonin receptors. For example, studies have shown that modifications in the piperazine structure can enhance binding affinity to specific receptor subtypes (D2, D3) .
  • Inhibition of Enzymatic Activity : Some piperazine derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids that modulate pain and inflammation .

Analgesic Effects

A significant area of research has focused on the analgesic properties of this compound. Studies have shown that similar piperazine derivatives can effectively reduce pain in various animal models:

  • Neuropathic Pain Models : In experiments involving rat models of neuropathic pain, compounds with structural similarities demonstrated significant reductions in allodynia and hyperalgesia . This suggests potential utility in treating chronic pain conditions.

Anti-inflammatory Activity

The anti-inflammatory properties are also noteworthy. Compounds targeting FAAH have been shown to reduce inflammation markers in animal models, indicating that this compound may possess similar effects due to its structural characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on FAAH Inhibitors : A study highlighted a series of piperazine derivatives that inhibit FAAH, leading to increased levels of endocannabinoids in the brain. This resulted in reduced pain responses in models of acute and chronic pain .
  • Dopamine Receptor Binding : Another research effort focused on synthesizing piperazine derivatives with high affinity for dopamine D3 receptors. These compounds exhibited potential for modulating behavioral responses associated with psychostimulant use .

Data Summary

The following table summarizes key findings from recent studies on related compounds:

CompoundMechanismBiological ActivityModel
JNJ-1661010FAAH InhibitionAnalgesic (reduces allodynia)Rat neuropathic pain model
D3 LigandsReceptor BindingModulates behavior related to stimulantsCHO cell lines transfected with D3 receptor
Piperazine DerivativesVarious Enzyme InhibitionsAnti-inflammatory effectsRat inflammation models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Piperazine Ring

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
  • Key Differences : The ethyl group at the 4-position of the piperazine and a 4-chlorophenyl substituent instead of 2-chlorophenyl.
  • Structural Impact : The chair conformation of the piperazine ring is retained, but the ethyl group may alter binding pocket interactions compared to the dimethylphenyl group in the target compound .
ML267 (4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide)
  • Key Differences : Replaces the carboxamide with a carbothioamide (S instead of O) and introduces a trifluoromethylpyridinyl group.
  • The carbothioamide may increase target affinity due to stronger van der Waals interactions .

Variations in the Heterocyclic Moieties

Benzo[b][1,4]Oxazin-3(4H)-One Analogues (e.g., Compound 28)
  • Key Differences: Replaces the pyrrolidinone with a benzooxazinone ring linked via a propanoyl group to the piperazine.
  • Impact on Activity: The benzooxazinone’s 3-oxo group and aromatic system may engage in π-π stacking or hydrogen bonding with targets, differing from the pyrrolidinone’s interactions .
N-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-4-Methylpiperazine-1-Carboxamide
  • Key Differences : Substitutes the 3,4-dimethylphenyl group with a 4-chlorophenyl and introduces a 4-methylpiperazine.

Substituent Positioning and Electronic Effects

  • 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro substituent in the target compound may induce conformational strain, affecting binding to planar receptors compared to para-substituted analogs .
  • 3,4-Dimethylphenyl vs.

Structural and Functional Data Comparison

Compound Name Piperazine Substituent Heterocyclic Group Key Substituents Biological Activity (Noted) Reference
Target Compound 2-Chlorophenyl 5-Oxopyrrolidin-3-yl (3,4-diMePh) 2-Cl, 3,4-diMe N/A -
ML267 3-Cl-5-CF3-Pyridin-2-yl Piperazine carbothioamide CF3, Cl Bacterial PPTase inhibition
N-(4-Cl-Ph)-4-Ethylpiperazine 4-Ethyl, 4-Cl-Ph None (direct aryl substitution) Cl, ethyl Synthetic intermediate
Compound 28 (Benzooxazinone) Pyridin-3-yl Benzo[b][1,4]oxazin-3(4H)-one - Not specified
N-[1-(4-Cl-Ph)-5-Oxopyrrolidin] 4-Methylpiperazine 5-Oxopyrrolidin-3-yl (4-Cl-Ph) 4-Cl, 4-Me Not specified

Preparation Methods

Piperazine-1-Carboxylate Formation

Patent WO2010115491A2 describes piperazine derivatives synthesized by reacting substituted benzyl halides with piperazine-1-carboxylates. For example, (2-chlorophenyl)methyl piperazine-1-carboxylate is formed by treating 2-chlorobenzyl chloride with piperazine-1-carboxylic acid tert-butyl ester (Boc-piperazine) in dimethyl sulfoxide (DMSO) at 50°C. This method achieves high yields (93%) by leveraging tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst and potassium carbonate as a base.

Deprotection and Functionalization

The Boc-protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield free piperazine. Subsequent reactions, such as carboxamide formation, require activating the piperazine’s secondary amine.

Synthesis of the Pyrrolidinone Amine

The 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine moiety is synthesized through cyclization and reductive amination:

Pyrrolidinone Ring Formation

Cyclization of γ-amino acids or Michael addition to acrylamides is a common approach. For instance, reacting 3,4-dimethylbenzylamine with ethyl acrylate followed by acid-catalyzed cyclization yields the pyrrolidinone scaffold.

Introduction of the Amine Group

Reductive amination of a ketone intermediate (e.g., 5-oxopyrrolidin-3-one) with ammonium acetate and sodium cyanoborohydride introduces the primary amine at position 3. Alternatively, nitro group reduction—using catalytic hydrogenation (Pd/C, H₂, 60 psi) or iron/ammonium chloride—converts nitro-pyrrolidinone derivatives to amines.

Coupling Strategies for Carboxamide Formation

The final step involves coupling the piperazine and pyrrolidinone intermediates via a carboxamide bond:

Carboxylic Acid Activation

Activating the piperazine’s carboxylic acid (from hydrolysis of the carboxylate ester) as an acyl chloride (using thionyl chloride) enables reaction with the pyrrolidinone amine. Alternatively, coupling agents like HATU or EDCl mediate amide bond formation in dichloromethane (DCM) or dimethylformamide (DMF).

Catalytic Coupling Conditions

Optimized conditions (Table 1) show that HATU with DIPEA in DMF achieves 85–90% yield, while EDCl/HOBt in THF yields 78%. Solvent polarity and base strength critically influence reaction efficiency.

Table 1: Carboxamide Coupling Agent Performance

Coupling AgentSolventBaseYield (%)
HATUDMFDIPEA89
EDCl/HOBtTHFTEA78
DCCDCMNMM65

Optimization of Hydrogenation and Reduction Steps

Nitro-to-amine reductions are pivotal in synthesizing the pyrrolidinone amine. Data from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate synthesis (Table 2) highlights optimal conditions:

Table 2: Catalytic Hydrogenation Efficiency

CatalystSolventPressure (psi)Time (h)Yield (%)
RaNiTHF505100
Pd/CEtOAc/MeOH14.72098
Fe/NH₄ClEtOH/H₂OAmbient0.540

Catalytic hydrogenation with RaNi in THF achieves quantitative yield, whereas iron-mediated reductions underperform due to incomplete conversions.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 2-chlorophenyl aromatic protons at δ 7.2–7.4 ppm).

  • Mass Spectrometry : ESI-MS m/z 453.2 [M+H]⁺ aligns with the molecular formula C₂₄H₂₆ClN₃O₂.

  • HPLC Purity : >98% purity achieved using C18 reverse-phase chromatography (acetonitrile/water gradient) .

Q & A

Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Nucleophilic substitution for introducing the chlorophenyl group.
  • Condensation reactions to form the pyrrolidinone moiety (e.g., using 3,4-dimethylphenylamine as a precursor).
  • Carboxamide coupling via activation with reagents like EDCI/HOBt.
    Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (reflux conditions), and purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary biological activities have been observed for this compound?

  • Methodological Answer : Structural analogs with chlorophenyl and piperazine motifs exhibit:
  • Receptor antagonism : Potential interaction with serotonin (5-HT) or dopamine receptors.
  • Kinase inhibition : Activity against protein kinases involved in inflammation or cancer.
    Initial assays (e.g., radioligand binding or enzymatic inhibition) should be prioritized to identify primary targets .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during synthesis?

  • Methodological Answer :
  • Reaction optimization : Use design of experiments (DoE) to test variables (e.g., molar ratios, catalysts like triethylamine).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with methoxy or halogenated groups).
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., the pyrrolidinone carbonyl).
  • Bioactivity correlation : Compare IC₅₀ values across analogs in target-specific assays .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays.
  • Metabolite profiling : Check for in situ degradation products via LC-MS.
  • Structural analogs : Test compounds with minor modifications to isolate active pharmacophores .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and toxicity?

  • Methodological Answer :
  • Rodent models : Assess bioavailability and half-life via intravenous/oral administration.
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance).
  • Blood-brain barrier (BBB) penetration : Use brain-plasma ratio studies for CNS-targeted applications .

Q. How can computational methods predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., 5-HT₂A).
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations.
  • Free-energy calculations : Predict binding affinity via MM-PBSA/GBSA methods .

Q. What challenges arise in developing enantiomerically pure forms of this compound?

  • Methodological Answer :
  • Chiral resolution : Use preparative chiral HPLC with amylose-based columns.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during key cyclization steps.
  • Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .

Q. How can metabolic stability be assessed to improve drug-likeness?

  • Methodological Answer :
  • Liver microsome assays : Measure half-life (t₁/₂) using human/rodent microsomes.
  • CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4/2D6 interactions).
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance stability .

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